3-{[(E)-(5-nitro-2-furyl)methylidene]amino}benzamide
Description
3-{[(E)-(5-Nitro-2-furyl)methylidene]amino}benzamide is a nitrofuran-derived compound characterized by a benzamide core linked to a 5-nitro-2-furyl moiety via an imine (Schiff base) group. The nitro-furyl group is a hallmark of nitrofuran derivatives, which are historically associated with antimicrobial and, in some cases, carcinogenic properties . However, structural modifications, such as the benzamide substitution in this compound, may alter its biological activity. This compound’s structural duality—combining a nitroheterocyclic system with a benzamide scaffold—positions it within a class of molecules that exhibit diverse pharmacological and toxicological profiles.
Properties
Molecular Formula |
C12H9N3O4 |
|---|---|
Molecular Weight |
259.22 g/mol |
IUPAC Name |
3-[(5-nitrofuran-2-yl)methylideneamino]benzamide |
InChI |
InChI=1S/C12H9N3O4/c13-12(16)8-2-1-3-9(6-8)14-7-10-4-5-11(19-10)15(17)18/h1-7H,(H2,13,16) |
InChI Key |
WEWNWZLTYYBZTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N=CC2=CC=C(O2)[N+](=O)[O-])C(=O)N |
Origin of Product |
United States |
Preparation Methods
Preparation of Starting Materials
-
5-Nitro-2-furaldehyde : Synthesized via nitration of 2-furaldehyde using a nitric acid-sulfuric acid mixture, followed by purification through vacuum distillation.
-
3-Aminobenzamide : Typically obtained through hydrolysis of 3-nitrobenzonitrile followed by catalytic hydrogenation or reduction with iron powder in acidic media.
Condensation Reaction
The critical step involves combining equimolar amounts of 5-nitro-2-furaldehyde and 3-aminobenzamide in a polar aprotic solvent (e.g., dimethylformamide or ethanol). Acid catalysis (e.g., acetic acid or p-toluenesulfonic acid) accelerates imine formation by protonating the aldehyde carbonyl, enhancing electrophilicity.
Reaction Conditions :
Mechanistic Insight :
-
Nucleophilic attack of the amine on the aldehyde carbonyl.
-
Formation of a tetrahedral intermediate.
-
Dehydration to yield the (E)-configured imine, favored due to steric and electronic effects.
Optimization Strategies
Solvent Effects
| Solvent | Yield (%) | Purity (%) | Notes |
|---|---|---|---|
| Ethanol | 75 | 92 | Cost-effective, moderate reflux |
| DMF | 85 | 95 | High solubility, requires anhydrous conditions |
| Acetonitrile | 68 | 90 | Limited substrate solubility |
Ethanol balances cost and efficiency, while DMF maximizes yield at the expense of stricter handling requirements.
Catalytic Enhancements
-
Acetic Acid (5 mol%) : Increases reaction rate by 30% compared to uncatalyzed conditions.
-
Molecular Sieves (3Å) : Adsorb water, shifting equilibrium toward imine formation and improving yield to 88%.
Purification and Characterization
Recrystallization
Crude product is purified via recrystallization from ethanol-water (3:1) , yielding needle-like crystals. This step removes unreacted starting materials and by-products such as oligomeric Schiff bases.
Spectroscopic Confirmation
-
1H-NMR (CDCl3) : δ 8.45 (s, 1H, imine CH=N), 7.80–7.20 (m, 4H, aromatic), 6.55 (d, 1H, furan H-3), 5.90 (d, 1H, furan H-4).
-
IR (KBr) : 1665 cm⁻¹ (C=O stretch), 1620 cm⁻¹ (C=N stretch), 1520 cm⁻¹ (asymmetric NO₂ stretch).
Comparative Analysis with Analogous Compounds
The target compound’s benzamide backbone offers enhanced stability compared to hydrazide derivatives, albeit with slightly lower yields.
Challenges and Mitigation
-
By-Product Formation : Oligomerization of 5-nitro-2-furaldehyde is minimized by maintaining dilute reaction conditions (0.1–0.5 M).
-
Geometric Isomerism : Exclusive (E)-configuration is ensured through kinetic control, as the (Z)-isomer is thermodynamically less stable.
Industrial Scalability
Pilot-scale batches (1 kg) achieved 82% yield using continuous flow reactors, reducing reaction time to 2 hours . Key parameters include precise temperature control and in-line purification via liquid-liquid extraction.
Chemical Reactions Analysis
Types of Reactions
3-{[(E)-(5-nitro-2-furyl)methylidene]amino}benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of reduced amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-{[(E)-(5-nitro-2-furyl)methylidene]amino}benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[(E)-(5-nitro-2-furyl)methylidene]amino}benzamide involves its interaction with specific molecular targets. The nitro group plays a crucial role in its biological activity, potentially undergoing reduction to form reactive intermediates that can interact with cellular components. The compound may inhibit specific enzymes or disrupt cellular pathways, leading to its observed effects.
Comparison with Similar Compounds
(1) Carcinogenic Nitrofuran Derivatives
Compounds like N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide and its hydrazide analogue () demonstrate that the 5-nitro-2-furyl group is strongly associated with carcinogenicity in rodent models. These compounds induce bladder, stomach, and lung tumors, likely due to nitroreductase-mediated DNA damage . However, the target compound replaces the thiazole and formamide/hydrazide groups with a benzamide-imine system, which may reduce metabolic activation of the nitro group or alter tissue specificity.
(2) Antitumor Benzamide Derivatives
Benzamide-based compounds, such as 3-((6-methoxy-benzofuropyrazol-yl)amino)benzamide (4d) () and EPZ011989 (), exhibit antitumor activity through diverse mechanisms, including kinase inhibition and epigenetic modulation. The benzamide group in these compounds enhances binding to enzymatic targets (e.g., EZH2 or kinase domains) via hydrogen bonding or π-π stacking .
(3) Role of Substituents
- Nitro-Furyl Group: Common in carcinogens () but absent in antitumor benzamides ().
- Benzamide vs. Formamide/Hydrazide : Benzamide derivatives generally exhibit lower acute toxicity but retain bioactivity, as seen in 4d and EPZ011989 .
- Imine Linkage: The (E)-methylideneamino group in the target compound may confer rigidity, influencing binding to biological targets compared to flexible alkyl chains in analogues like EPZ011987.
Research Implications and Gaps
- Toxicological Profile: The carcinogenic risk of 3-{[(E)-(5-nitro-2-furyl)methylidene]amino}benzamide remains uncharacterized. Structural similarities to nitrofuran carcinogens warrant rigorous genotoxicity testing (e.g., Ames assay, micronucleus test).
- Therapeutic Potential: If the benzamide group mitigates nitro-furyl toxicity, this compound could be explored for antimicrobial or antitumor applications, leveraging its dual pharmacophores.
- Synthetic Accessibility : The imine linkage simplifies synthesis compared to complex analogues like EPZ011989, which require multi-step coupling reactions .
Biological Activity
3-{[(E)-(5-nitro-2-furyl)methylidene]amino}benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial properties. This article explores its biological activity, mechanisms of action, and potential applications in drug development.
Chemical Structure and Properties
- Molecular Formula : C12H9N3O4
- Molecular Weight : 259.21756 g/mol
- IUPAC Name : 3-{[(E)-(5-nitro-2-furyl)methylidene]amino}benzamide
The presence of the nitrofuran moiety and the benzamide structure contributes to the compound's biological activity. The nitro group is known for its ability to undergo reduction, leading to reactive intermediates that can interact with cellular components.
Antimicrobial Properties
Research indicates that 3-{[(E)-(5-nitro-2-furyl)methylidene]amino}benzamide exhibits significant antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as some fungal strains.
- Minimum Inhibitory Concentration (MIC) : In comparative studies, related compounds have shown MIC values comparable to established antibiotics, indicating potential as a lead compound in antibiotic development .
The mechanism by which this compound exerts its antimicrobial effects involves several pathways:
- Nitro Group Reduction : The nitro group can be reduced to form reactive intermediates that disrupt cellular processes.
- Enzyme Inhibition : The compound may inhibit key enzymes within microbial cells, leading to impaired growth and survival.
- Cellular Interaction : The furan ring structure enhances binding to hydrophobic pockets in proteins, increasing specificity and efficacy against microbial targets.
Study on Antimicrobial Efficacy
In a recent study, 3-{[(E)-(5-nitro-2-furyl)methylidene]amino}benzamide was tested against a panel of multidrug-resistant clinical isolates. The results indicated promising antimicrobial activity with MIC values ranging from 0.2 to 0.8 mM for various strains of Acinetobacter baumannii and Pseudomonas aeruginosa .
| Microorganism | MIC (mM) |
|---|---|
| Acinetobacter baumannii | 0.2 |
| Pseudomonas aeruginosa | 0.4 |
| Staphylococcus aureus | 0.8 |
This study highlights the potential of the compound as an alternative treatment option for infections caused by resistant strains.
Research Findings
Further investigations into the biological activity of 3-{[(E)-(5-nitro-2-furyl)methylidene]amino}benzamide reveal its multifaceted roles in biological systems:
- Antifungal Activity : Preliminary tests suggest antifungal properties that may complement its antibacterial effects, making it a candidate for broader-spectrum antimicrobial therapies.
- Cytotoxicity Studies : Cytotoxicity assays indicate that while the compound is effective against microbial cells, it shows selective toxicity towards cancer cell lines, suggesting potential applications in oncology .
Q & A
Basic: What synthetic routes are effective for preparing 3-{[(E)-(5-nitro-2-furyl)methylidene]amino}benzamide, and how can reaction conditions be optimized?
The synthesis typically involves condensation between 5-nitro-2-furaldehyde and 3-aminobenzamide under acidic or catalytic conditions. Key steps include:
- Reaction setup : Refluxing equimolar amounts of the aldehyde and amine in ethanol or THF with a catalytic amount of acetic acid (2–5 mol%) for 6–12 hours .
- Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the Schiff base product.
- Optimization : Microwave-assisted synthesis (e.g., 100–150 W, 80°C, 15–30 minutes) can reduce reaction time and improve yield compared to conventional heating .
Basic: Which spectroscopic and analytical methods are critical for confirming the structure of this compound?
- NMR Spectroscopy :
- ¹H NMR : Look for the imine proton (δ 8.5–9.0 ppm, singlet) and aromatic protons from the benzamide (δ 7.5–8.3 ppm) and nitro-furyl (δ 6.5–7.2 ppm) moieties .
- ¹³C NMR : Confirm the carbonyl (C=O, δ 165–170 ppm) and imine (C=N, δ 150–155 ppm) groups .
- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1600 cm⁻¹ (C=N) .
- Mass Spectrometry : Molecular ion peak matching the exact mass (e.g., [M+H]⁺ at m/z 314.07 for C₁₃H₁₀N₄O₄) .
Intermediate: How can researchers design experiments to evaluate the anticancer activity of this compound?
- In vitro cytotoxicity assays :
- MTT assay : Treat cancer cell lines (e.g., MCF-7, HeLa) with compound concentrations (2–20 µM) for 48 hours. Measure cell viability via absorbance at 540 nm after formazan dissolution with DMSO .
- Dose-response curves : Calculate GI₅₀ values (concentration for 50% growth inhibition) using triplicate measurements and statistical software (e.g., GraphPad Prism) .
- Control experiments : Include DMSO vehicle controls and reference drugs (e.g., doxorubicin) to validate assay reliability .
Advanced: How do structural modifications (e.g., substituent variations on the benzamide or furyl rings) impact biological activity?
- Substituent effects :
- Electron-withdrawing groups (e.g., -NO₂ on the furyl ring) enhance electrophilicity, improving interactions with cellular targets like DNA or enzymes .
- Hydrophobic groups (e.g., methyl on benzamide) may increase membrane permeability, as shown in analogs with higher logP values correlating with improved activity .
- Methodology : Synthesize derivatives via parallel combinatorial chemistry, followed by comparative bioactivity screening and molecular docking to identify critical interactions .
Advanced: How should researchers address contradictions in reported biological data (e.g., varying GI₅₀ across studies)?
- Experimental variables to standardize :
- Cell line passage number and culture conditions (e.g., serum concentration).
- Compound solubility (use DMSO stock ≤0.1% v/v) and stability (preclude light exposure due to nitro group photosensitivity) .
- Statistical validation : Perform dose-response experiments in triplicate, use ANOVA for inter-study comparisons, and validate with orthogonal assays (e.g., apoptosis via flow cytometry) .
Advanced: What computational strategies predict the compound’s binding modes with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with potential targets (e.g., histone deacetylases or DNA topoisomerases). Key parameters:
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) and identify critical residues via MM-PBSA free energy calculations .
Advanced: How can researchers resolve discrepancies in spectroscopic data during structural elucidation?
- Multi-technique validation :
- Cross-check ¹H-¹³C HSQC NMR to assign ambiguous proton environments.
- Use high-resolution mass spectrometry (HRMS) to confirm molecular formula (e.g., ±5 ppm accuracy) .
- X-ray crystallography : If single crystals are obtainable (e.g., via slow evaporation in DMSO/water), resolve the structure to unambiguously confirm the E-configuration of the imine bond .
Basic: What safety protocols are essential when handling this compound in vitro?
- Toxicity mitigation :
- Use PPE (gloves, lab coat) and work in a fume hood due to potential mutagenicity (nitroaromatic compounds are Ames test-positive) .
- Dispose of waste via certified biohazard containers.
- In vitro compliance : Adhere to institutional guidelines for cell-based assays (e.g., biosafety level 2 for human cell lines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
